Methyl 5-isopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom in the ring. This specific compound is characterized by the presence of a methyl ester group at the second position and an isopropyl group at the fifth position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of a carboxylic acid with an amine, followed by cyclization under acidic conditions to form the pyrrole ring. For instance, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-methylpyrrole-2-carboxylate: Similar in structure but with a methyl group at the first position instead of an isopropyl group at the fifth position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring, with different substituents.
Uniqueness: Methyl 5-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-propan-2-yl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(10-7)9(11)12-3/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRBDOGJRRHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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